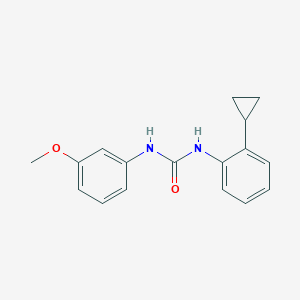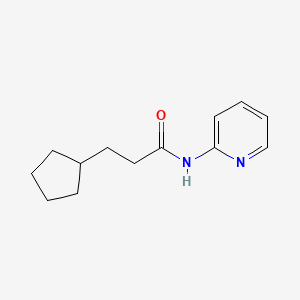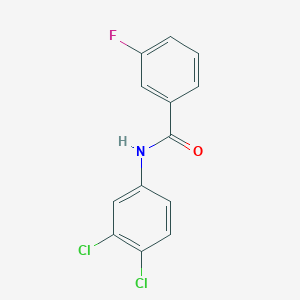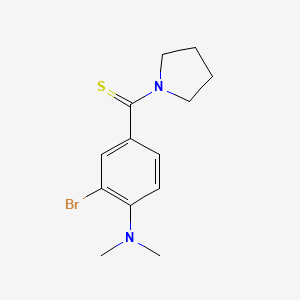
N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea, also known as CYCLOPS, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the protein kinases, which play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to the substrate, which is essential for the activation of the kinase. As a result, the downstream signaling pathway is disrupted, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea has been shown to have a broad spectrum of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In addition, N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea has been shown to have immunomodulatory effects by regulating the differentiation and function of T cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea is its high potency and selectivity for protein kinases. It has been shown to have a low IC50 value for many kinases, which makes it an ideal tool for studying kinase signaling pathways. However, one of the limitations of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea is its lack of solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea. One of the areas of interest is the development of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the identification of novel protein kinases that are targeted by N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea. In addition, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea in combination with other therapeutic agents, such as chemotherapy and immunotherapy, is also an area of active research. Finally, the application of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea in the development of diagnostic tools for the detection of protein kinase activity in cancer cells is also an area of interest.
Conclusion:
In conclusion, N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea is a small molecule inhibitor that has shown great potential for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its high potency and selectivity for protein kinases make it an ideal tool for studying kinase signaling pathways. However, its lack of solubility in aqueous solutions can make it difficult to use in some experiments. There are several future directions for the study of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea, including the development of derivatives with improved solubility and pharmacokinetic properties, the identification of novel protein kinases targeted by N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea, and the potential use of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea in combination with other therapeutic agents.
Synthesis Methods
The synthesis of N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-cyclopropylphenyl isocyanate with 3-methoxyaniline in the presence of a base catalyst. The reaction proceeds via the formation of a urea intermediate, which is then converted to N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea by the addition of an acid catalyst. The overall yield of the synthesis is about 60%, and the purity of the compound is >99%.
Scientific Research Applications
N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the protein kinases that are overexpressed in cancer cells. N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-cyclopropylphenyl)-N'-(3-methoxyphenyl)urea has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-14-6-4-5-13(11-14)18-17(20)19-16-8-3-2-7-15(16)12-9-10-12/h2-8,11-12H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFOSZCUFGYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)



![3,4,5-trimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5842065.png)
![2-{[benzyl(ethyl)amino]methyl}-4-nitrophenol](/img/structure/B5842070.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)